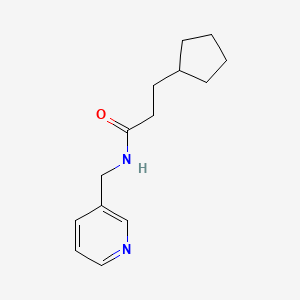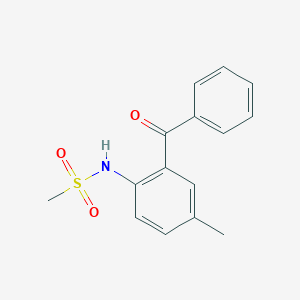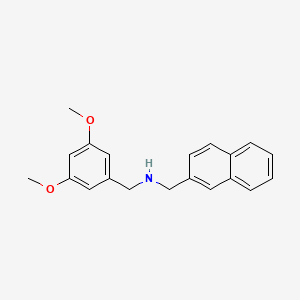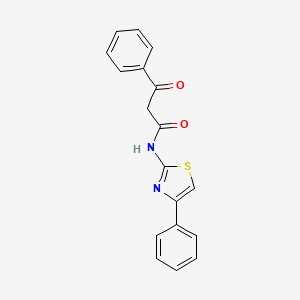![molecular formula C19H18N2O4 B5888869 N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of benzofuran derivatives and is known to exhibit a range of pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 2-methoxy-4-nitrobenzoic acid with propionyl chloride to form 2-methoxy-4-(propionylamino)benzoic acid. This intermediate is then coupled with 2-aminobenzofuran to form N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide. The synthesis of N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has been optimized to yield high purity and yield.
Scientific Research Applications
N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-methoxy-4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-18(22)20-13-8-9-14(16(11-13)24-2)21-19(23)17-10-12-6-4-5-7-15(12)25-17/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGFTXTWZKGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)



![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)

![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)